4-Methoxy-isoxazole-3,5-dicarboxylic acid dimethyl ester
Overview
Description
4-Methoxy-isoxazole-3,5-dicarboxylic acid dimethyl ester is a chemical compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-isoxazole-3,5-dicarboxylic acid dimethyl ester typically involves the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions, such as sodium bicarbonate (NaHCO3), at ambient temperature . This reaction can yield a mixture of 3,5-disubstituted isoxazoles and 3,4-disubstituted isoxazoles .
Industrial Production Methods
Industrial production methods for isoxazole derivatives often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods are designed to be more eco-friendly and sustainable.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-isoxazole-3,5-dicarboxylic acid dimethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions can vary, but they often involve controlled temperatures and specific solvents to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols.
Scientific Research Applications
4-Methoxy-isoxazole-3,5-dicarboxylic acid dimethyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Methoxy-isoxazole-3,5-dicarboxylic acid dimethyl ester involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Methoxy-isoxazole-3,5-dicarboxylic acid dimethyl ester include other isoxazole derivatives, such as:
- 3,5-Dimethylisoxazole
- 4,5-Diphenylisoxazole
- 3,4-Dimethoxyisoxazole
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern and functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
dimethyl 4-methoxy-1,2-oxazole-3,5-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO6/c1-12-5-4(7(10)13-2)9-15-6(5)8(11)14-3/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQVIUZGDMVKTHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(ON=C1C(=O)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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